molecular formula C15H14N4O B14994573 2-benzyl-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one

2-benzyl-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one

Cat. No.: B14994573
M. Wt: 266.30 g/mol
InChI Key: ZEYLRHKDNPWNAX-UHFFFAOYSA-N
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Description

2-benzyl-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the triazolopyrimidine family, known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one typically involves a multi-step process. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and sustainable methodologies are often applied. This includes the use of microwave irradiation and other energy-efficient techniques to minimize environmental impact and enhance yield.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

2-benzyl-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-benzyl-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor for enzymes like JAK1 and JAK2, which are involved in various signaling pathways . By inhibiting these enzymes, the compound can modulate biological processes and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-benzyl-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one apart is its specific structural configuration, which imparts unique biological activities and potential therapeutic applications. Its ability to act as a potent inhibitor for specific enzymes makes it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C15H14N4O

Molecular Weight

266.30 g/mol

IUPAC Name

11-benzyl-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one

InChI

InChI=1S/C15H14N4O/c20-14-11-7-4-8-12(11)16-15-17-13(18-19(14)15)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,16,17,18)

InChI Key

ZEYLRHKDNPWNAX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C3N=C(NN3C2=O)CC4=CC=CC=C4

Origin of Product

United States

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